2-Methoxy-1,3-bis(2-methoxyphenyl)benzene
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Overview
Description
2-Methoxy-1,3-bis(2-methoxyphenyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a central benzene ring substituted with two methoxyphenyl groups at the 1 and 3 positions, and an additional methoxy group at the 2 position of each phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-bis(2-methoxyphenyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst, a boronic acid derivative, and an aryl halide under mild conditions . The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-bis(2-methoxyphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile, such as in the formation of ethers or amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydroquinones and other reduced derivatives.
Scientific Research Applications
2-Methoxy-1,3-bis(2-methoxyphenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-bis(2-methoxyphenyl)benzene involves its interaction with molecular targets and pathways. The methoxy groups on the aromatic rings can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
Anisole (Methoxybenzene): Anisole is a simpler compound with a single methoxy group attached to a benzene ring.
2-Methoxyphenylboronic Acid: This compound contains a methoxy group and a boronic acid group attached to a benzene ring.
1-Methoxy-2-(2-nitroethenyl)benzene: This compound has a methoxy group and a nitroethenyl group attached to a benzene ring.
Uniqueness
2-Methoxy-1,3-bis(2-methoxyphenyl)benzene is unique due to its multiple methoxy groups and the specific arrangement of these groups on the aromatic rings. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
83604-34-6 |
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Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methoxy-1,3-bis(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C21H20O3/c1-22-19-13-6-4-9-15(19)17-11-8-12-18(21(17)24-3)16-10-5-7-14-20(16)23-2/h4-14H,1-3H3 |
InChI Key |
QQPUXDSMEAYIOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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